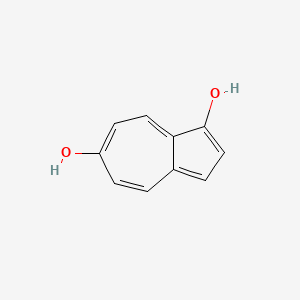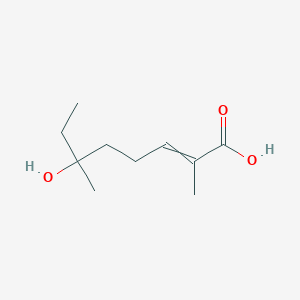
6-Hydroxy-2,6-dimethyloct-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-2,6-dimethyloct-2-enoic acid is an organic compound with the molecular formula C₁₀H₁₈O₃ It is a derivative of octenoic acid, characterized by the presence of hydroxyl and methyl groups at specific positions on the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,6-dimethyloct-2-enoic acid typically involves the hydroxylation of 2,6-dimethyloct-2-enoic acid. One common method is the use of oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a suitable solvent like acetone or water. The reaction is carried out under controlled temperature and pH conditions to ensure selective hydroxylation at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. Catalysts such as palladium or platinum may be used to enhance the efficiency of the hydroxylation process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-2,6-dimethyloct-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Formation of 6-oxo-2,6-dimethyloct-2-enoic acid
Reduction: Formation of 6-hydroxy-2,6-dimethyloctane
Substitution: Formation of 6-chloro-2,6-dimethyloct-2-enoic acid
Applications De Recherche Scientifique
6-Hydroxy-2,6-dimethyloct-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-2,6-dimethyloct-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interaction with enzymes, potentially inhibiting or activating certain biochemical processes. The compound’s structure enables it to participate in redox reactions, influencing cellular oxidative states .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-2,6-dimethyloct-7-enoic acid: Similar structure but with a different position of the double bond.
6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid: Contains an additional double bond.
6-Hydroxy-2,6-dimethyloctane: Saturated version of the compound.
Uniqueness
6-Hydroxy-2,6-dimethyloct-2-enoic acid is unique due to its specific hydroxylation pattern and the position of the double bond, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
91539-51-4 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
6-hydroxy-2,6-dimethyloct-2-enoic acid |
InChI |
InChI=1S/C10H18O3/c1-4-10(3,13)7-5-6-8(2)9(11)12/h6,13H,4-5,7H2,1-3H3,(H,11,12) |
Clé InChI |
ODJSITYNTLSOEF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CCC=C(C)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


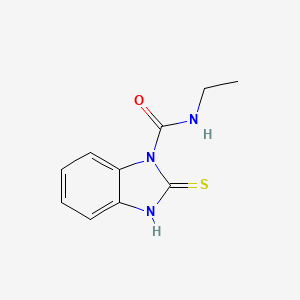
![1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one](/img/structure/B14371094.png)
![1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol](/img/structure/B14371105.png)
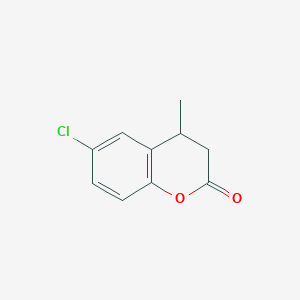
![Pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14371121.png)


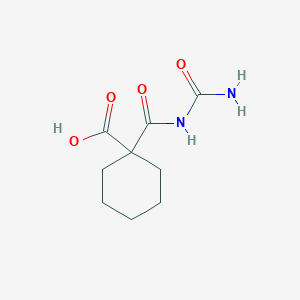
![Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane](/img/structure/B14371149.png)
![2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B14371165.png)
![2-[Imino(phenyl)acetyl]benzamide](/img/structure/B14371167.png)


